C17:1 Anandamide

CB1 receptor Cannabinoid pharmacology Receptor selectivity

C17:1 Anandamide, also known as N-arachidonoyl dopamine (NADA), is an endogenous lipid belonging to the N-acyl dopamine (NADA) class. It was first isolated from bovine brain and is structurally composed of arachidonic acid conjugated to dopamine.

Molecular Formula C19H37NO2
Molecular Weight 311.5 g/mol
Cat. No. B11936555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC17:1 Anandamide
Molecular FormulaC19H37NO2
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCC(=O)NCCO
InChIInChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h7-8,21H,2-6,9-18H2,1H3,(H,20,22)/b8-7-
InChIKeyIGADVTJDHNVILM-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C17:1 Anandamide (NADA) Overview: A Bifunctional Endocannabinoid and Endovanilloid for Targeted Research


C17:1 Anandamide, also known as N-arachidonoyl dopamine (NADA), is an endogenous lipid belonging to the N-acyl dopamine (NADA) class. It was first isolated from bovine brain and is structurally composed of arachidonic acid conjugated to dopamine [1]. As a bifunctional 'hybrid' ligand, NADA acts as both an endocannabinoid and an endovanilloid [2]. It functions as a potent agonist at the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) channel [3][4]. This dual pharmacology enables it to modulate complex physiological processes including nociception, inflammation, and neurotransmission, making it a crucial tool for dissecting the interplay between the endocannabinoid and vanilloid systems [2][5].

C17:1 Anandamide (NADA) Replacement Risk: Why Alternative Endocannabinoids Are Not Interchangeable


While anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the most well-known endocannabinoids, substituting them for C17:1 Anandamide (NADA) introduces significant experimental variability due to fundamentally distinct pharmacological profiles. NADA is a bifunctional agonist with high potency for both CB1 (Ki = 250 nM) and TRPV1 (EC50 = ~50 nM) [1][2]. In contrast, AEA acts as a partial CB1 agonist and a weak TRPV1 agonist, while 2-AG is a full agonist at both CB1 and CB2 but is not a TRPV1 agonist [3][4]. Furthermore, NADA exhibits 40-fold selectivity for CB1 over CB2, a characteristic not shared by AEA, which can lead to off-target effects in assays involving CB2-expressing cells [1][5]. Using a generic 'anandamide-like' compound cannot replicate NADA's unique dual receptor activation or its distinct metabolic stability and downstream signaling. The following evidence guide details specific, quantifiable differences essential for accurate scientific modeling and procurement decisions.

C17:1 Anandamide (NADA) vs. Alternatives: Quantified Differentiation in CB1 and TRPV1 Assays


NADA vs. Anandamide (AEA): 40-Fold CB1 Selectivity and Enhanced Potency in CB1 Agonism

NADA is a more potent and selective CB1 agonist than the canonical endocannabinoid anandamide (AEA). In competitive binding assays using rat brain membranes, NADA displays a Ki of 250 nM for the CB1 receptor and exhibits a 40-fold selectivity for CB1 over CB2 [1]. In contrast, a meta-analysis of binding data reports that AEA has a mean Ki of 239.2 nM at human CB1 and 439.5 nM at human CB2, indicating a less than 2-fold selectivity [2]. Furthermore, in functional assays measuring intracellular Ca2+ mobilization in N18TG2 neuroblastoma cells, NADA was reported to be more potent and efficacious than AEA [1].

CB1 receptor Cannabinoid pharmacology Receptor selectivity

NADA vs. Anandamide (AEA): Quantified Differential Potency in TRPV1 Activation

While both NADA and AEA are 'endovanilloids' capable of activating TRPV1, their potencies differ significantly. In functional assays measuring TRPV1-mediated intracellular Ca2+ elevation in HEK293 cells overexpressing human TRPV1, NADA activates the channel with an EC50 of approximately 50 nM [1]. In a direct comparative study, AEA's effect on intracellular Ca2+ was also assessed, but the EC50 for AEA is notably higher, with reports indicating it is a weak partial agonist with an EC50 in the micromolar range (e.g., >1 μM) [2]. This makes NADA a far more potent probe for TRPV1 activation.

TRPV1 channel Vanilloid pharmacology Calcium influx

NADA vs. 2-AG: Exclusive TRPV1 Activation as a Key Differentiator

A critical distinction between NADA and the other primary endocannabinoid, 2-arachidonoylglycerol (2-AG), is their activity at TRPV1. NADA is a potent TRPV1 agonist with an EC50 of ~50 nM [1]. In contrast, 2-AG does not activate TRPV1 channels [2]. This functional difference is a class-level inference from the endocannabinoid family, where only certain N-acyl ethanolamines and N-acyl dopamines act as 'endovanilloids'.

TRPV1 channel Endocannabinoid Receptor profiling

NADA vs. Anandamide (AEA): Differential Stability and Interaction with the FAAH Metabolic Pathway

NADA and AEA have distinct interactions with fatty acid amide hydrolase (FAAH), the primary enzyme responsible for their degradation. While AEA is a well-known substrate for FAAH, NADA and other N-acyl dopamines (NADAs) have been shown to competitively inhibit FAAH. For instance, NADAs inhibited FAAH from N18TG2 cells with IC50 values ranging from 19 to 100 μM [1]. This suggests that NADA may have a longer half-life in biological systems and can modulate the degradation of other endocannabinoids like AEA, adding another layer of complexity to its pharmacological profile.

FAAH Metabolic stability Endocannabinoid degradation

C17:1 Anandamide (NADA) Strategic Applications: Optimal Use Cases in Biomedical Research


Selective CB1 Receptor Agonism in Native Tissue or Heterologous Systems

NADA is ideal for experiments requiring potent and highly selective CB1 receptor activation without concomitant CB2 signaling. Its 40-fold selectivity for CB1 over CB2, documented in rat brain membranes (Ki = 250 nM), makes it superior to anandamide (AEA) which shows minimal selectivity (Ki human CB1 = 239.2 nM, CB2 = 439.5 nM) [1][2]. This is critical in tissues expressing both receptor subtypes, such as immune cells or certain brain regions, where CB2 activation could confound results. Use NADA to study CB1-mediated analgesia, hypothermia, or neurotransmitter release in isolation.

Simultaneous CB1 and TRPV1 Co-Activation for Neurotransmission and Pain Studies

As a bifunctional ligand, NADA uniquely enables the study of signaling crosstalk between CB1 and TRPV1 pathways. Its nanomolar potency at both receptors (CB1 Ki = 250 nM; TRPV1 EC50 = ~50 nM) allows for the simultaneous activation of both targets at low, physiologically relevant concentrations [1][3]. This is unattainable with 2-AG, which does not activate TRPV1, and is less efficient with AEA, which is a weak partial agonist at TRPV1 [4]. NADA is the preferred tool for investigating the 'endovanilloid' concept and for modeling complex phenomena in pain, inflammation, and synaptic plasticity.

Studies on FAAH-Independent Endocannabinoid Signaling and Metabolism

Unlike AEA, which is primarily hydrolyzed by FAAH, NADA acts as a competitive FAAH inhibitor (IC50 = 19-100 μM) and is likely metabolized through distinct pathways [5]. This property makes NADA a valuable probe for dissecting FAAH-dependent vs. independent signaling cascades. It is particularly useful in long-term cell culture or in vivo experiments where sustained CB1/TRPV1 tone is desired, or when the experimental goal is to understand the functional consequences of FAAH inhibition on the endocannabinoid system.

Structure-Activity Relationship (SAR) Studies on Bifunctional Endocannabinoid Scaffolds

NADA's unique structure—comprising a dopamine head group linked to an arachidonoyl tail—serves as a key template for medicinal chemistry. Its well-characterized dual activity at CB1 and TRPV1, along with its 40-fold CB1 selectivity, provides a robust benchmark for designing and evaluating novel synthetic analogs [1]. Researchers use NADA as a reference compound in SAR programs aimed at developing new analgesics, anti-inflammatory agents, or tools to dissect the endocannabinoid system, where precise control over receptor selectivity and metabolic stability is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for C17:1 Anandamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.